Fmoc-5-benzyloxy-DL-tryptophan

CAS No.: 1219348-47-6

Cat. No.: VC2271645

Molecular Formula: C33H28N2O5

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219348-47-6 |

|---|---|

| Molecular Formula | C33H28N2O5 |

| Molecular Weight | 532.6 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C33H28N2O5/c36-32(37)31(16-22-18-34-30-15-14-23(17-28(22)30)39-19-21-8-2-1-3-9-21)35-33(38)40-20-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-15,17-18,29,31,34H,16,19-20H2,(H,35,38)(H,36,37) |

| Standard InChI Key | AAALCSXQUBDIHN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Chemical Structure and Properties

Molecular Structure

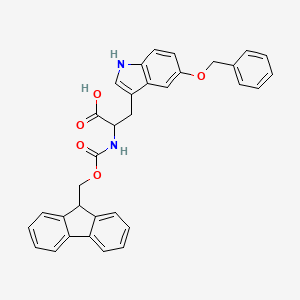

Fmoc-5-benzyloxy-DL-tryptophan consists of a tryptophan amino acid with three key modifications: an Fmoc protecting group at the amino terminus, a benzyloxy group at the 5-position of the indole ring, and the presence of both D and L enantiomers (racemic mixture). The compound's core structure features the characteristic indole ring system of tryptophan connected to an alanine backbone, with the Fmoc group providing protection for the amino group during peptide synthesis procedures .

Physical and Chemical Properties

Fmoc-5-benzyloxy-DL-tryptophan possesses several distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound has a molecular weight of 532.6 g/mol, making it a relatively large amino acid derivative . Its exact mass has been determined to be 532.19982200 Da through precise analytical measurements .

The following table summarizes the key physical and chemical properties of Fmoc-5-benzyloxy-DL-tryptophan:

The compound exhibits significant hydrophobicity as indicated by its XLogP3-AA value of 6.2, which suggests limited water solubility . This property is important for researchers to consider when designing protocols that involve this compound, particularly for solubilization during peptide synthesis procedures. The presence of three hydrogen bond donors and five hydrogen bond acceptors enables the molecule to form multiple interactions with surrounding molecules, affecting its behavior in various solvent systems and biological environments .

Nomenclature and Identification

IUPAC Name and Chemical Identity

The full IUPAC name of the compound is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid, which systematically describes its chemical structure . This lengthy name captures all the structural components, including the Fmoc protecting group (9H-fluoren-9-ylmethoxycarbonylamino), the benzyloxy modification (phenylmethoxy), and the tryptophan core (indol-3-yl)propanoic acid).

For identification purposes in chemical databases and literature, the compound is assigned several unique identifiers:

-

InChI: InChI=1S/C33H28N2O5/c36-32(37)31(16-22-18-34-30-15-14-23(17-28(22)30)39-19-21-8-2-1-3-9-21)35-33(38)40-20-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-15,17-18,29,31,34H,16,19-20H2,(H,35,38)(H,36,37)

Synonyms and Alternative Names

Fmoc-5-benzyloxy-DL-tryptophan is known by several synonyms in scientific literature and commercial catalogs. These alternative names can be useful when searching for this compound across different sources:

-

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid

-

3-[5-(benzyloxy)-1H-indol-3-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

-

Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-(phenylmethoxy)-

The variety of names reflects different naming conventions and emphasizes various structural aspects of the molecule. When conducting research involving this compound, it is advisable to search using multiple synonyms to ensure comprehensive literature coverage.

Applications in Research and Development

Peptide Synthesis

The primary application of Fmoc-5-benzyloxy-DL-tryptophan is in solid-phase peptide synthesis, where it serves as a modified building block for creating peptides with specific properties. The Fmoc group provides temporary protection of the amino group during the stepwise synthesis of peptides, allowing for controlled addition of amino acids in a specific sequence .

The 5-benzyloxy modification on the tryptophan residue introduces unique properties to the resulting peptides, potentially affecting their:

-

Solubility characteristics

-

Fluorescence properties

-

Binding affinity to target receptors

-

Resistance to enzymatic degradation

Structural Studies

The incorporation of 5-benzyloxy-tryptophan into peptides provides a useful tool for structural studies. The modified indole ring system can serve as a spectroscopic probe due to its altered fluorescence properties compared to natural tryptophan. This feature enables researchers to monitor conformational changes in peptides and proteins under various experimental conditions.

Additionally, the benzyloxy group introduces steric bulk that can influence the local conformation of peptide chains, potentially stabilizing specific secondary structural elements like β-turns or α-helices. This property makes Fmoc-5-benzyloxy-DL-tryptophan valuable for structure-activity relationship studies in peptide-based drug discovery efforts.

| Manufacturer | Product Description | Packaging | Price (USD) | Last Updated |

|---|---|---|---|---|

| American Custom Chemicals Corporation | FMOC-5-BENZYLOXY-DL-TRYPTOPHAN 95.00% | 250 mg | $458.85 | 2021-12-16 |

| Matrix Scientific | Fmoc-5-benzyloxy-DL-tryptophan | 1 g | $622.00 | 2021-12-16 |

| AK Scientific | Fmoc-5-benzyloxy-DL-tryptophan | 1 g | $889.00 | 2021-12-16 |

The significant price variation between suppliers highlights the importance of comparing sources when procuring this compound for research purposes. The high cost reflects the complex synthetic process required to produce this modified amino acid and its specialized applications.

Chemical Reactivity and Stability

Functional Group Reactivity

Fmoc-5-benzyloxy-DL-tryptophan contains several reactive functional groups that define its chemical behavior:

-

The carboxylic acid group (-COOH) can participate in esterification, amide formation, and other acyl transfer reactions. In peptide synthesis, this group forms a peptide bond with the amino group of another amino acid.

-

The Fmoc-protected amino group is designed to be selectively deprotected under basic conditions (typically using piperidine in DMF), releasing the free amine for subsequent coupling reactions.

-

The benzyloxy group at the 5-position of the indole ring can be cleaved under hydrogenolysis conditions, providing a method to unmask the 5-hydroxy group if needed for subsequent modifications.

-

The indole NH is weakly acidic and can participate in hydrogen bonding interactions, influencing the compound's solubility and reactivity patterns.

Understanding these reactivity patterns is essential for researchers working with this compound in peptide synthesis and other applications.

Biological Properties and Applications

Peptide Modifications for Biological Studies

Incorporation of Fmoc-5-benzyloxy-DL-tryptophan into peptides can impart altered biological properties compared to peptides containing natural tryptophan. The modified tryptophan residue can:

-

Influence peptide-receptor interactions by altering the electronic and steric properties of the indole side chain

-

Modify the membrane permeability of peptides due to the increased hydrophobicity

-

Serve as a site for further chemical modifications after peptide synthesis

-

Provide protection against enzymatic degradation by certain proteases

These properties make 5-benzyloxy-tryptophan-containing peptides valuable tools for studying structure-activity relationships in biologically active peptides and developing peptide-based therapeutics with improved pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume